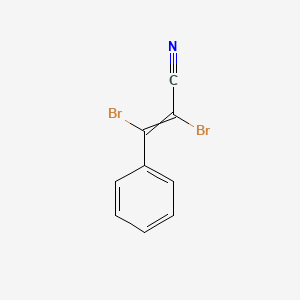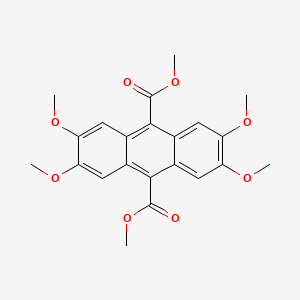
Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate is a chemical compound with the molecular formula C22H22O8 and a molecular weight of 414.405 g/mol . . This compound is characterized by its anthracene core, which is substituted with methoxy groups and ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate typically involves the esterification of 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester functionalities can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate involves its interaction with specific molecular targets and pathways. The methoxy groups and ester functionalities play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in π-π stacking interactions, and undergo redox reactions, which contribute to its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetramethoxyanthracene: Similar structure but lacks the ester functionalities.
9,10-Anthracenedicarboxylic acid: Similar structure but lacks the methoxy groups.
Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate: Similar structure but with ethoxy groups instead of methoxy groups.
Uniqueness
Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate is unique due to the presence of both methoxy groups and ester functionalities, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89927-52-6 |
|---|---|
Molecular Formula |
C22H22O8 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate |
InChI |
InChI=1S/C22H22O8/c1-25-15-7-11-12(8-16(15)26-2)20(22(24)30-6)14-10-18(28-4)17(27-3)9-13(14)19(11)21(23)29-5/h7-10H,1-6H3 |
InChI Key |
QKJWBNTXIMXHLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OC)C(=O)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)

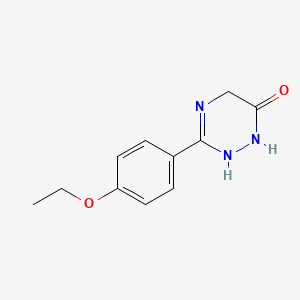

![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)

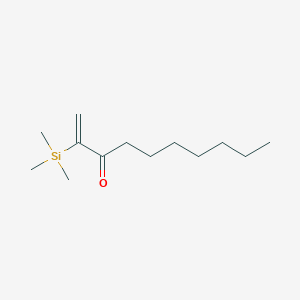
![[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B14389687.png)
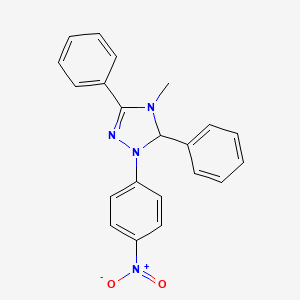


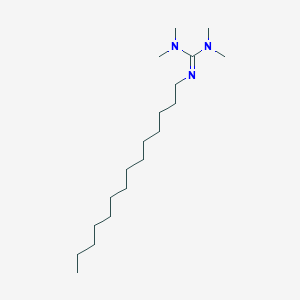
![N-Methyl-N'-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14389708.png)
